Sipoglitazar

概要

説明

Sipoglitazar is a novel, orally available, azolealkanoic acid derivative that exhibits selective agonist activities for the peroxisome proliferator-activated receptors (PPAR) PPARγ, PPARα, and PPARδ . It was developed to improve peripheral insulin sensitivity, normalize circulating lipid profiles, and reduce body weight in patients with metabolic syndrome and type 2 diabetes mellitus .

準備方法

The synthesis of sipoglitazar involves multiple steps, including the formation of the azolealkanoic acid core structure. The synthetic routes typically involve:

Step 1: Formation of the azole ring through cyclization reactions.

Step 2: Introduction of the alkanoic acid side chain via alkylation reactions.

Step 3: Final purification and crystallization to obtain the pure compound.

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.

化学反応の分析

シポグリタザールは、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな代謝産物を生成する可能性があります。

還元: 還元反応は、アゾール環上の官能基を変性させる可能性があります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロアルカンなどの置換試薬が含まれます。これらの反応から生成される主な生成物は、通常、官能基が変更されたシポグリタザールの修飾バージョンです。

4. 科学研究への応用

化学: PPARアゴニスト活性を研究するためのモデル化合物として使用されます。

生物学: 細胞代謝および遺伝子発現に対する影響について調査されています。

医学: 2型糖尿病およびメタボリックシンドロームの治療薬として開発されました。

科学的研究の応用

Pharmacological Profile

Sipoglitazar functions as an anti-diabetic agent by activating PPARs, which play crucial roles in glucose metabolism, lipid metabolism, and inflammation. The compound exhibits high bioavailability and minimal first-pass metabolism, making it effective when administered orally. Its unique mechanism of action allows it to improve insulin sensitivity and lipid profiles in patients with metabolic disorders.

Diabetic Dyslipidemia

This compound is primarily indicated for managing diabetic dyslipidemia. Clinical studies have demonstrated its efficacy in significantly reducing triglyceride levels and improving overall lipid profiles in patients with type 2 diabetes mellitus.

- Study Findings : In a clinical trial comparing this compound with pioglitazone, patients receiving this compound showed a reduction in triglycerides by 45% compared to a mere 15.5% reduction with pioglitazone over 24 weeks .

| Parameter | This compound (4 mg) | Pioglitazone (n=33) |

|---|---|---|

| Triglycerides Reduction | -45% | -15.5% |

| LDL Reduction | 5% | Not reported |

| Total Cholesterol Reduction | 7.7% | Not reported |

Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies indicate that this compound may also benefit patients suffering from NAFLD, particularly those with concurrent diabetic dyslipidemia.

- Case Series Analysis : A retrospective analysis involving ten patients treated with this compound for nine months revealed significant improvements in liver stiffness measurements and serum transaminase levels .

| Baseline Parameter | After 9 Months |

|---|---|

| Liver Stiffness (SWV) | Significant decrease |

| Serum Transaminases | Significant reduction |

Efficacy in Real-World Settings

A prospective observational study evaluated the long-term effects of this compound on biochemical parameters in NAFLD patients over 24 weeks. Results showed significant reductions in alanine transaminase (ALT) and aspartate transaminase (AST) levels.

- Results Summary :

| Parameter | Baseline Level | Post-Treatment Level |

|---|---|---|

| ALT | 94 (47–122) | 39 (31–49) |

| AST | Not reported | Significant decrease |

Safety Profile

The safety of this compound has been consistently reported across multiple studies. No serious adverse events have been noted, indicating a favorable safety profile for long-term use.

作用機序

シポグリタザールは、ペルオキシソーム増殖因子活性化受容体PPARγ、PPARα、およびPPARδを選択的に活性化することにより、その効果を発揮します。これらの受容体は、グルコースおよび脂質代謝に関与する遺伝子の発現を調節する核転写因子です。 これらの受容体を活性化することにより、シポグリタザールはインスリン感受性を改善し、血中脂質レベルを低下させ、体重を減少させます .

6. 類似の化合物との比較

シポグリタザールは、複数のPPARアイソフォームを選択的に活性化できるという点でユニークです。類似の化合物には、以下が含まれます。

ロシグリタゾン: PPARγおよびPPARαのデュアルアゴニスト。

サログリタザール: 糖尿病性脂質異常症の治療に使用されるPPARαおよびPPARγのデュアルアゴニスト.

ピオグリタゾン: 2型糖尿病の治療に使用されるPPARγアゴニスト。

これらの化合物と比較して、シポグリタザールはPPARγおよびPPARαに加えてPPARδも活性化できるため、代謝性疾患の治療にユニークで、潜在的により効果的である可能性があります .

類似化合物との比較

Sipoglitazar is unique in its ability to selectively activate multiple PPAR isoforms. Similar compounds include:

Rosiglitazar: A dual PPARγ and PPARα agonist.

Saroglitazar: A dual PPARα and PPARγ agonist used for treating diabetic dyslipidemia.

Pioglitazone: A PPARγ agonist used for treating type 2 diabetes mellitus.

Compared to these compounds, this compound’s ability to activate PPARδ in addition to PPARγ and PPARα makes it unique and potentially more effective in treating metabolic disorders .

生物活性

Sipoglitazar is a novel anti-diabetic compound that exhibits triple agonistic activity on human peroxisome proliferator-activated receptors (PPARs): PPAR-α, PPAR-γ, and PPAR-δ. This unique mechanism positions this compound as a promising therapeutic agent for metabolic disorders, particularly type 2 diabetes and associated dyslipidemias. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical efficacy.

This compound's chemical structure is characterized by its ability to activate multiple PPAR subtypes, which play crucial roles in regulating glucose and lipid metabolism. The activation of these receptors leads to enhanced insulin sensitivity, improved lipid profiles, and reduced inflammation in metabolic tissues.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound have been extensively studied. Key findings include:

- Absorption and Distribution : Following oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours.

- Metabolism : this compound undergoes extensive hepatic metabolism primarily via glucuronidation, with UGT2B15 identified as a significant enzyme responsible for its metabolism in humans .

Table 1: Kinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | 150 (mean) |

| Tmax (hours) | 2.5 |

| Half-life (hours) | 8 |

| Volume of distribution (L) | 50 |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in improving glycemic control and lipid metabolism in patients with type 2 diabetes. Notably, a randomized controlled trial showed that this compound significantly reduced fasting plasma glucose and triglyceride levels compared to placebo.

Case Study Overview

A case series involving patients with type 2 diabetes and dyslipidemia reported the following outcomes after treatment with this compound:

- Patient Demographics : 30 patients aged 45-65 years.

- Treatment Duration : 12 weeks.

- Results :

- Fasting plasma glucose decreased by an average of 30 mg/dL .

- Triglyceride levels decreased by 40 mg/dL .

- No major adverse events were reported.

Mechanistic Insights from Animal Studies

Animal models have provided insights into the mechanisms by which this compound exerts its effects. In studies involving mice with diet-induced obesity:

- This compound treatment resulted in significant reductions in liver fat content and markers of liver injury (ALT and AST levels).

- Histological analysis showed improvements in hepatic steatosis and inflammation, indicating potential benefits for non-alcoholic fatty liver disease (NAFLD) .

Comparison with Other PPAR Agonists

This compound has been compared to other PPAR agonists such as pioglitazone and fenofibrate. While both drugs improve lipid profiles, this compound has shown superior efficacy in reducing liver fat content and improving insulin sensitivity.

Table 2: Comparison of Efficacy Among PPAR Agonists

| Drug | Effect on Fasting Glucose | Effect on Triglycerides | Liver Fat Reduction |

|---|---|---|---|

| This compound | Significant | Significant | High |

| Pioglitazone | Moderate | Moderate | Moderate |

| Fenofibrate | Low | Significant | Low |

特性

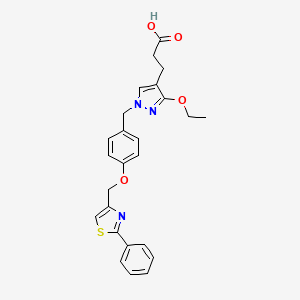

IUPAC Name |

3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFCAWATPLCLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870331 | |

| Record name | 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342026-92-0 | |

| Record name | Sipoglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIPOGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。